![molecular formula C10H19NO B2660448 {7-Azaspiro[4.5]decan-8-yl}methanol CAS No. 1195235-60-9](/img/structure/B2660448.png)
{7-Azaspiro[4.5]decan-8-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{7-Azaspiro[45]decan-8-yl}methanol is a spiro compound characterized by a unique bicyclic structure where a nitrogen atom is incorporated into one of the rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {7-Azaspiro[4.5]decan-8-yl}methanol typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction proceeds through a series of steps including alkylation and heterocyclization to form the spiro structure . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
For industrial production, the synthesis of this compound can be scaled up using cost-effective and high-yield methods. One such method involves the reaction of 1,1-pentamethylene oxalic acid with urea at elevated temperatures (150-200°C) for a short duration (0.5-2 hours) . This method is advantageous due to its simplicity and suitability for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
{7-Azaspiro[4.5]decan-8-yl}methanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen in the presence of a catalyst.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Table 1: Synthesis Conditions and Yields
Reaction Medium | Catalyst | Yield (%) |
---|---|---|
Ethanol | DBSNa | 94 |
Methanol | - | Trace |
Acetic Acid | DBSNa | 94 |
Water | - | Trace |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of {7-Azaspiro[4.5]decan-8-yl}methanol derivatives against various bacterial strains. The compound's structure allows for interaction with bacterial cell membranes, resulting in inhibition of growth .
Muscarinic Receptor Affinity
Compounds related to this compound have been evaluated for their affinity towards muscarinic receptors (M1 and M2). These studies indicate that certain derivatives exhibit agonistic activity, which may be beneficial in treating cognitive impairments associated with Alzheimer's disease .
Compound | Target Receptor | Activity Type | Reference |
---|---|---|---|
2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decane | M1 | Agonist | |
4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decane | M2 | Antagonist |
Neurological Applications
The muscarinic activity of this compound derivatives suggests potential applications in treating neurological disorders such as Alzheimer's disease by enhancing cholinergic signaling in the brain .
Antiviral Activity
Recent research has demonstrated that certain derivatives of this compound possess antiviral properties against human coronaviruses, indicating a promising avenue for therapeutic development against viral infections .
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of Mannich bases derived from this compound showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria, supporting its potential as a lead compound for new antibiotics.
Case Study 2: Alzheimer’s Disease Treatment
In vivo studies on muscarinic receptor agonists derived from the azaspiro framework indicated improvements in memory retention in rodent models, suggesting that these compounds could be developed into treatments for cognitive decline associated with Alzheimer's disease.
Wirkmechanismus
The mechanism by which {7-Azaspiro[4.5]decan-8-yl}methanol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The spiro structure of the compound allows it to fit into unique binding sites, thereby modulating the activity of these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
What sets {7-Azaspiro[4.5]decan-8-yl}methanol apart from similar compounds is its specific spiro configuration and the presence of a methanol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biologische Aktivität
{7-Azaspiro[4.5]decan-8-yl}methanol, a compound characterized by its unique spirocyclic structure, has garnered attention in recent years due to its promising biological activities. This article delves into the compound's biological activity, focusing on its antibacterial properties, structural activity relationships (SAR), and potential therapeutic applications.
Structural Overview
The compound features a spiro[4.5]decan framework, which is significant for its interaction with biological targets. The presence of the nitrogen atom in the spirocyclic structure enhances its ability to interact with various enzymes and receptors.
Antibacterial Activity
Recent studies have highlighted the potent antibacterial effects of derivatives of this compound against multiple drug-resistant (MDR) bacterial strains.
Key Findings
-
Antibacterial Efficacy : Compounds derived from this compound have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria:
- Gram-positive bacteria : Minimum inhibitory concentrations (MICs) ranged from <0.03125 to 0.25 μg/mL against strains such as Staphylococcus aureus and Enterococcus faecalis .
- Gram-negative bacteria : MICs ranged from 1 to 4 μg/mL against strains like Klebsiella pneumoniae and Acinetobacter baumannii .
- Mechanism of Action : The mechanism primarily involves dual inhibition of bacterial topoisomerases, specifically DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and transcription . The lead compound showed IC50 values of less than 10 nM for these enzymes.
- In Vivo Studies : In vivo efficacy was confirmed in mouse models where the compound displayed significant antibacterial activity against vancomycin-intermediate S. aureus infections .
Structure-Activity Relationship (SAR)
The structural modifications of this compound have been systematically studied to optimize its antibacterial properties:
Compound | Modification | MIC (μg/mL) | Target Bacteria |
---|---|---|---|
7a | None | <0.03125 | Gram-positive |
7j | Pyrrolidine | 2 | Gram-negative |
7p | Hydroxyl | >16 | Gram-negative |
Study 1: Dual Inhibitors
A recent study reported on a series of dual inhibitors based on the spiro[4.5]decan structure that exhibited broad-spectrum antibacterial activity. The compounds were evaluated for their solubility, plasma protein binding, and metabolic stability, confirming that modifications could enhance their pharmacokinetic profiles while retaining efficacy .
Study 2: TRPM8 Antagonists
Another investigation explored the use of spiro[4.5]decan derivatives as antagonists for the TRPM8 channel, suggesting that these compounds could be developed for pain management therapies due to their selective action on TRP channels .
Eigenschaften
IUPAC Name |
7-azaspiro[4.5]decan-8-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c12-7-9-3-6-10(8-11-9)4-1-2-5-10/h9,11-12H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGUSOYPSGMARJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCC(NC2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.